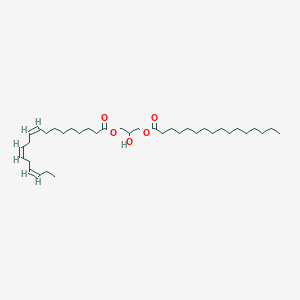

1-Palmitoyl-3-Linolenoyl-rac-glycerol

Descripción general

Descripción

El 1-Palmitoil-3-Linoleoil-rac-glicerol es un compuesto de diacilglicerol que contiene ácido palmítico y ácido α-linolénico en las posiciones sn-1 y sn-3, respectivamente . Este compuesto se encuentra naturalmente en la cáscara y la pulpa de los plátanos Cavendish enanos sin madurar . Tiene una fórmula molecular de C37H66O5 y un peso molecular de 590.92 g/mol .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: El 1-Palmitoil-3-Linoleoil-rac-glicerol se puede sintetizar mediante reacciones de esterificación que involucran ácido palmítico y ácido α-linolénico con glicerol. La reacción generalmente requiere un catalizador, como ácido sulfúrico o ácido p-toluensulfónico, y se lleva a cabo bajo condiciones de reflujo para asegurar una esterificación completa .

Métodos de producción industrial: La producción industrial de 1-Palmitoil-3-Linoleoil-rac-glicerol implica la extracción del compuesto de fuentes naturales, como los plátanos Cavendish enanos sin madurar. El proceso de extracción incluye la extracción con solvente seguida de pasos de purificación como la cromatografía en columna para aislar el compuesto deseado .

Análisis De Reacciones Químicas

Tipos de reacciones: El 1-Palmitoil-3-Linoleoil-rac-glicerol experimenta diversas reacciones químicas, incluyendo:

Oxidación: El compuesto se puede oxidar para formar los correspondientes epóxidos o productos hidroxilados.

Reducción: Las reacciones de reducción pueden convertir los dobles enlaces en la porción de ácido α-linolénico en enlaces simples, formando derivados saturados.

Sustitución: Los grupos hidroxilo en la columna vertebral del glicerol pueden sufrir reacciones de sustitución con diferentes grupos acilo.

Reactivos y condiciones comunes:

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) y tetróxido de osmio (OsO4).

Reducción: Las reacciones de hidrogenación que utilizan catalizadores como paladio sobre carbono (Pd/C) son típicas.

Sustitución: Se utilizan cloruros de acilo o anhídridos en presencia de una base como la piridina.

Productos principales:

Oxidación: Epóxidos y derivados hidroxilados.

Reducción: Diacilgliceroles saturados.

Sustitución: Diversos derivados de glicerol acilados.

Aplicaciones Científicas De Investigación

Immunomodulatory Effects

PLAG has been studied for its immunomodulatory properties, particularly in the context of inflammatory diseases. Research indicates that PLAG can modulate immune responses by affecting cytokine production and immune cell activity.

- Study Findings : In a randomized double-blind placebo-controlled trial, PLAG supplementation was shown to reduce the production of pro-inflammatory cytokines IL-4 and IL-6 in healthy adults. This suggests that PLAG may inhibit excessive immune activity associated with atopic and autoimmune disorders .

- Case Study : A study involving a chemically induced model of atopic dermatitis (AD) demonstrated that PLAG significantly improved skin lesions and reduced eosinophil and mast cell counts, indicating its potential as a treatment for chronic inflammatory skin conditions .

Therapeutic Applications in Arthritis

PLAG has shown promise in the treatment of rheumatoid arthritis (RA). Its mechanism involves the modulation of neutrophil infiltration and cytokine regulation.

- Mechanism of Action : Research indicates that PLAG decreases neutrophil migration by regulating STAT3 signaling pathways, which are crucial for inflammatory responses in RA .

- Effectiveness : In a collagen-induced arthritis mouse model, PLAG treatment led to a significant reduction in IL-6 levels in the synovium, comparable to traditional RA therapies like methotrexate .

Hematopoietic Stem Cell Proliferation

PLAG has been identified as an effective agent for stimulating hematopoiesis, which is the process of blood cell formation.

- Research Insights : Studies have shown that PLAG can enhance the proliferation of hematopoietic stem cells (HSCs) and bone marrow stromal cells in vitro. This property positions PLAG as a potential therapeutic agent for conditions requiring enhanced blood cell production .

Synthesis and Purification Methods

The synthesis of PLAG involves a multi-step chemical process that ensures high purity and yield.

- Synthesis Process : The compound is synthesized from 1-palmitoyl-rac-glycerol through acetylation reactions involving acetic anhydride or acetyl chloride, followed by reactions with linoleic acid derivatives .

- Purification Techniques : Recent advancements have focused on synthesizing PLAG without extensive column purification, thereby improving efficiency for large-scale production .

Comparative Efficacy Studies

PLAG's efficacy has been compared with other therapeutic agents to evaluate its potential benefits.

- Efficacy Against Traditional Treatments : In studies comparing PLAG with commercial therapeutics for conditions like AD and RA, PLAG demonstrated comparable or superior effects in reducing symptoms and inflammatory markers .

Data Table: Summary of Research Findings on PLAG

Mecanismo De Acción

El mecanismo de acción del 1-Palmitoil-3-Linoleoil-rac-glicerol implica su incorporación en las membranas celulares, donde influye en la fluidez de la membrana y las vías de señalización. El compuesto puede modular la actividad de las enzimas involucradas en el metabolismo de los lípidos y ejercer efectos antioxidantes mediante la eliminación de radicales libres .

Compuestos similares:

1-Palmitoil-2-Linoleoil-rac-glicerol: Estructura similar pero con el ácido linolénico en la posición sn-2.

1-Estearoil-3-Linoleoil-rac-glicerol: Contiene ácido esteárico en lugar de ácido palmítico.

1-Palmitoil-3-Oleoil-rac-glicerol: Contiene ácido oleico en lugar de ácido linolénico.

Unicidad: El 1-Palmitoil-3-Linoleoil-rac-glicerol es único debido a su combinación específica de ácido palmítico y ácido α-linolénico, lo que le confiere propiedades fisicoquímicas y actividades biológicas distintas. Su presencia en fuentes naturales como los plátanos también aumenta su singularidad .

Comparación Con Compuestos Similares

1-Palmitoyl-2-Linolenoyl-rac-glycerol: Similar structure but with the linolenic acid at the sn-2 position.

1-Stearoyl-3-Linolenoyl-rac-glycerol: Contains stearic acid instead of palmitic acid.

1-Palmitoyl-3-Oleoyl-rac-glycerol: Contains oleic acid instead of linolenic acid.

Uniqueness: 1-Palmitoyl-3-Linolenoyl-rac-glycerol is unique due to its specific combination of palmitic acid and α-linolenic acid, which imparts distinct physicochemical properties and biological activities. Its presence in natural sources like bananas also adds to its uniqueness .

Actividad Biológica

1-Palmitoyl-3-linolenoyl-rac-glycerol (PLAG) is a synthetic compound derived from glycerol, palmitic acid, and linolenic acid, and is structurally similar to naturally occurring monoacylglycerols found in various biological sources, including the antlers of sika deer. This compound has garnered attention due to its diverse biological activities, particularly in modulating immune responses and inflammation.

PLAG exhibits its biological effects primarily through modulation of immune cell activity and inflammatory processes. Research has highlighted several mechanisms through which PLAG operates:

- Neutrophil Recruitment and Inflammation : PLAG has been shown to effectively reduce neutrophil infiltration in various inflammatory models. For instance, in a study involving lipopolysaccharide (LPS)-induced acute lung injury (ALI), PLAG administration resulted in decreased neutrophil accumulation and reduced levels of inflammatory cytokines such as macrophage inflammatory protein (MIP)-2 .

- Cytokine Modulation : PLAG influences the production of key cytokines involved in immune regulation. In clinical trials, supplementation with PLAG led to significant reductions in interleukin (IL)-4 and IL-6 production by peripheral blood mononuclear cells (PBMC) compared to controls, indicating its potential as an immunomodulatory agent .

- Regulation of Th1/Th2 Balance : PLAG has been identified as a modulator of the Th1/Th2 immune response balance. It inhibits IL-4 production in a dose-dependent manner, which is crucial for managing hypersensitivity-related diseases such as atopic dermatitis .

1. Acute Gouty Inflammation

In a study on gouty inflammation in BALB/c mice, PLAG demonstrated significant attenuation of neutrophil infiltration into MSU-induced lesions. The treatment resulted in reduced expression of CXCL8, a major neutrophil chemoattractant, providing evidence for its therapeutic potential in managing gout-related inflammation .

2. Acute Lung Injury

PLAG was evaluated for its therapeutic efficacy in an ALI model induced by LPS. The results showed that PLAG not only reduced neutrophil recruitment but also improved endothelial permeability and decreased inflammatory chemokine production, suggesting its role in resolving acute inflammation .

3. Atopic Dermatitis

In a mouse model of atopic dermatitis induced by 2,4-dinitrochlorobenzene (DNCB), treatment with PLAG significantly improved skin lesions and modulated immune responses characterized by decreased infiltration of eosinophils and monocytes. Compared to abrocitinib, a known treatment for severe AD, PLAG exhibited comparable efficacy but with a potentially safer profile .

Comparative Efficacy Table

Propiedades

IUPAC Name |

(3-hexadecanoyloxy-2-hydroxypropyl) (9Z,12Z,15Z)-octadeca-9,12,15-trienoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H66O5/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-30-32-37(40)42-34-35(38)33-41-36(39)31-29-27-25-23-21-19-16-14-12-10-8-6-4-2/h5,7,11,13,17-18,35,38H,3-4,6,8-10,12,14-16,19-34H2,1-2H3/b7-5-,13-11-,18-17- | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYAYLXFSVQLRHH-SVNQLWEDSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCC=CCC=CCC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCC/C=C\C/C=C\C/C=C\CC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H66O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

590.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.